molecular formula C17H15N3O3 B14280321 N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine

N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine

Cat. No.: B14280321
M. Wt: 309.32 g/mol
InChI Key: OELMDWGMIDHSBC-FXZCTCTDSA-N
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Description

N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNOS

    Molecular Weight: 621.649 g/mol

    CAS Number: 883799-10-8

Preparation Methods

Synthetic Routes:: Although detailed synthetic routes for this compound are scarce, one approach involves the reaction of appropriate precursors. For instance, the condensation of a hydroxylamine derivative with a fluorene-based aldehyde or ketone could yield N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine.

Industrial Production:: Industrial-scale production methods remain proprietary, but research laboratories often synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactivity:: N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine may undergo various reactions:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction of the oxime group may yield the hydroxylamine.

    Substitution: Substitution reactions at the fluorene core are possible.

Common Reagents and Conditions::

    Hydroxylamine Hydrochloride: Used for oxime formation.

    Hydrogenation Catalysts: Employed for reduction reactions.

    Halogenating Agents: Used in substitution reactions.

Major Products:: The major products depend on the specific reaction conditions. Oxidation yields oximes or nitroso compounds, while reduction leads to the hydroxylamine form.

Scientific Research Applications

N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine finds applications in:

    Chemistry: As a versatile reagent in organic synthesis.

    Biology: Studying redox processes and nitric oxide-related pathways.

    Medicine: Investigating potential therapeutic effects.

    Industry: In the development of novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly related to redox signaling or enzyme inhibition.

Comparison with Similar Compounds

While N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine is unique due to its specific functional groups, similar compounds include:

    Methyl 4-{[(7-{[4-(methoxycarbonyl)anilino]sulfonyl}-9H-fluoren-2-yl)sulfonyl]amino}benzoate:

    N-(1-{7-[(1E)-1-(hydroxyimino)ethyl]-9-nitroso-2H-fluoren-2-ylidene}ethyl)hydroxylamine:

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine

InChI

InChI=1S/C17H15N3O3/c1-9(18-21)11-3-5-13-14-6-4-12(10(2)19-22)8-16(14)17(20-23)15(13)7-11/h3-8,21-23H,1-2H3/b18-9+,19-10?,20-17?

InChI Key

OELMDWGMIDHSBC-FXZCTCTDSA-N

Isomeric SMILES

CC(=NO)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)/C(=N/O)/C

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)C(=NO)C

Origin of Product

United States

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